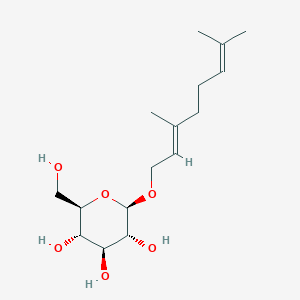

Geranyl beta-D-glucopyranoside

Vue d'ensemble

Description

Geranyl beta-D-glucopyranoside is a terpene glycoside . It is a natural product found in Rhodiola sachalinensis, Rhodiola rosea, and Zingiber officinale .

Synthesis Analysis

The primary decomposition reaction of Geranyl beta-D-glucopyranoside takes place with the breaking of the glycosidic linkage, specifically the cleavage of the O-glycosidic bond . In tea plants, two candidate geraniol synthase (GES) genes and two Nudix hydrolase genes were functionally investigated through gene transcription manipulation and gene chemical product analyses .Molecular Structure Analysis

The molecular formula of Geranyl beta-D-glucopyranoside is C16H28O6 . Its molecular weight is 316.39 g/mol . The IUPAC name is (2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis

The main pyrolysis product of Geranyl beta-D-glucopyranoside is geraniol . Little Geranyl beta-D-glucopyranoside was pyrolyzed at 200 degrees C and there were a large amount of geraniol and little by-products produced at 300 degrees C .Physical And Chemical Properties Analysis

Geranyl beta-D-glucopyranoside is a terpene glycoside . Its molecular weight is 316.39 g/mol .Applications De Recherche Scientifique

Fragrance Stabilization

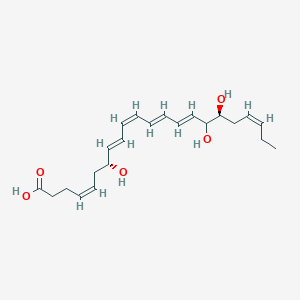

Geraniol, a fragrance of great importance in the consumer goods industry, can be glucosylated by the UDP-glucose-dependent glucosyltransferase VvGT14a from Vitis vinifera, yielding more stable geranyl glucoside . This glycosylation process increases the shelf life of volatile fragrance compounds contained in cosmetic and household products .

Biotransformation with Recombinant Escherichia coli

Escherichia coli expressing VvGT14a is a convenient whole-cell biocatalyst for this biotransformation due to its intrinsic capability for UDP-glucose regeneration . This process can be used for the glucosylation of geraniol to geranyl glucoside .

Use in Biphasic Systems

The low water solubility and high cytotoxicity of geraniol can be overcome in a biphasic system where the non-aqueous phase functions as an in situ substrate reservoir . This system can be used for the biocatalytic production of geranyl glucoside with Escherichia coli overexpressing a glucosyltransferase .

Byproduct-free Geraniol Glycosylation

The use of a CAT-deficient whole-cell biocatalyst prevented the formation of geranyl acetate, and geranyl glucoside could be obtained with 100% selectivity during a biotransformation . This process allows for byproduct-free geraniol glycosylation .

High Cell Density Cultivation Process

A high cell density cultivation process for the production of whole-cell biocatalysts was developed, gaining a dry cell mass concentration of up to 67.6 ± 1.2 g L −1 and a glucosyltransferase concentration of up to 2.7 ± 0.1 g protein L −1 within a process time of 48 h .

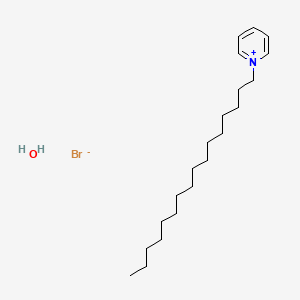

Use of Water-Immiscible Ionic Liquid

The biocatalytic batch process performance was improved significantly by the addition of a water-immiscible ionic liquid (N-hexylpyridinium bis (trifluoromethylsulfonyl)imid) for in situ substrate supply . The so far highest final geranyl glucoside concentration (291 ± 9 mg L −1) and conversion (71 ± 2 %) reported for whole-cell biotransformations of geraniol were achieved with 5 % (v/v) of the ionic liquid .

Mécanisme D'action

Target of Action

Geranyl Beta-D-Glucopyranoside, a supramolecular amphiphile, is primarily targeted by enzymes such as geraniol synthase (GES) and Nudix hydrolase . These enzymes play a crucial role in the biosynthesis of geranyl glycosides in plants .

Mode of Action

The interaction of Geranyl Beta-D-Glucopyranoside with its targets involves a series of biochemical reactions. The cytosolic Nudix hydrolase 1 (CsNUDX1-cyto) shows higher hydrolysis activity of geranyl-pyrophosphate to geranyl-monophosphate (GP) in vitro than its chloroplastidial counterpart (CsNUDX1-chlo) . This interaction results in the production of geranyl β-primeveroside, a derivative of Geranyl Beta-D-Glucopyranoside .

Biochemical Pathways

Geranyl Beta-D-Glucopyranoside affects the geraniol biosynthesis pathway. The compound is synthesized from geranyl diphosphate (GPP) in planta by the co-expression of genes for geraniol synthase (GES) and a known geraniol glucosyltransferase gene . This pathway leads to the formation of geranyl glucoside, a precursor for Geranyl Beta-D-Glucopyranoside .

Pharmacokinetics

It is known that the compound forms micelles in water with the help of ions . These micelles, which are complex aggregates of many molecules with a hydrophobic interior and hydrophilic exterior, may influence the bioavailability of Geranyl Beta-D-Glucopyranoside .

Result of Action

The molecular and cellular effects of Geranyl Beta-D-Glucopyranoside’s action are primarily observed in plants. For instance, the expression of CsNUDX1-cyto in tea leaves leads to a significant increase in geranyl β-primeveroside abundance . On the other hand, suppression of CsNUDX1-cyto transcription results in a significant decrease in geranyl β-primeveroside abundance .

Action Environment

The action, efficacy, and stability of Geranyl Beta-D-Glucopyranoside can be influenced by environmental factors. For instance, the compound has been shown to form micelles in water, which can stabilize the compound and protect it from degradation by sunlight or other environmental factors

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O6/c1-10(2)5-4-6-11(3)7-8-21-16-15(20)14(19)13(18)12(9-17)22-16/h5,7,12-20H,4,6,8-9H2,1-3H3/b11-7+/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXLHZEVYNSJO-QYSJADTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316488 | |

| Record name | Geranyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Geranyl beta-D-glucopyranoside | |

CAS RN |

22850-13-1 | |

| Record name | Geranyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22850-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

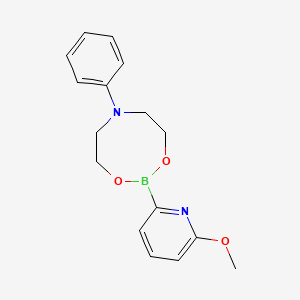

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-](/img/structure/B1612631.png)

![(1R,2R,5S,7R)-2,6,6-Trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B1612639.png)

![Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate](/img/structure/B1612647.png)

![S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride](/img/structure/B1612650.png)

![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid](/img/structure/B1612652.png)